(2E)-3-(2,4-dimethoxyphenyl)-N-(1-phenylethyl)prop-2-enamide
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Description
(2E)-3-(2,4-dimethoxyphenyl)-N-(1-phenylethyl)prop-2-enamide is a useful research compound. Its molecular formula is C19H21NO3 and its molecular weight is 311.381. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Characterization
The synthesis of related compounds often involves the reaction of methyl ketones with dimethyl formamide dimethyl acetal (DMF-DMA) to produce enaminones, which are key intermediates in the production of disperse dyes and other derivatives. These enaminones are then subjected to further chemical reactions to synthesize a variety of compounds, demonstrating the versatility of these building blocks in chemical synthesis. For example, disperse dyes have been synthesized from enaminones through coupling processes, showcasing the application in material science and dye chemistry (Morsy Elapasery et al., 2020).
Anticancer Activity
Enaminones derived from similar synthesis processes have been evaluated for their anticancer activity, highlighting the medicinal chemistry aspect of these compounds. Dihydropyrimidinone derivatives, prepared from enaminones, showed significant anti-cancer activity against specific cancer cell lines, illustrating the potential therapeutic applications of these compounds (M. A. Bhat et al., 2022).
Material Science Applications
In material science, enaminone derivatives have been utilized in the synthesis of new polyamides and polyimides, demonstrating high thermal stability and solubility in organic solvents. These materials are of interest for their potential applications in electronics and as high-performance polymers due to their excellent mechanical properties and thermal resistance (D. Liaw et al., 1998).
Ligand and Substrate Effects in Catalysis
Research into the rhodium-catalyzed hydrogenation of enamides, closely related to enaminones, provides insights into the mechanistic aspects of catalysis involving these compounds. Such studies are crucial for understanding the ligand and substrate effects on catalysis, potentially leading to more efficient and selective synthetic processes (Patrick J. Donoghue et al., 2007).
Bioactivity
Enaminones have also been explored for their bioactivity, with studies reporting the synthesis and chelation of enaminones with different metal nitrates to investigate their antibacterial and antifungal properties. This highlights the potential of enaminones and their derivatives in developing new antimicrobial agents (B. Jeragh & A. Elassar, 2015).
Properties
IUPAC Name |
(E)-3-(2,4-dimethoxyphenyl)-N-(1-phenylethyl)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO3/c1-14(15-7-5-4-6-8-15)20-19(21)12-10-16-9-11-17(22-2)13-18(16)23-3/h4-14H,1-3H3,(H,20,21)/b12-10+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FHIXDLPMOYIBGT-ZRDIBKRKSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)C=CC2=C(C=C(C=C2)OC)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C1=CC=CC=C1)NC(=O)/C=C/C2=C(C=C(C=C2)OC)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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